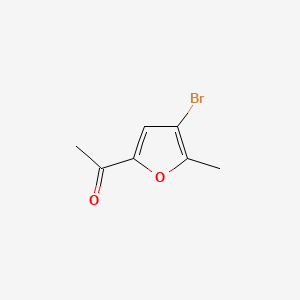
5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dimethyl-1,2lambda6-oxathiolane-2,2,4-trione is a chemical compound with the molecular formula C5H8O4S and a molecular weight of 164.1796 g/mol . This compound is characterized by its unique structure, which includes a five-membered ring containing sulfur and oxygen atoms. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-1,2lambda6-oxathiolane-2,2,4-trione typically involves the reaction of dimethyl ketone with sulfur trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 5,5-dimethyl-1,2lambda6-oxathiolane-2,2,4-trione is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-1,2lambda6-oxathiolane-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: Nucleophilic substitution reactions can replace the oxygen or sulfur atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiolane derivatives.
Substitution: Various substituted oxathiolane derivatives.
Scientific Research Applications
5,5-dimethyl-1,2lambda6-oxathiolane-2,2,4-trione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-1,2lambda6-oxathiolane-2,2,4-trione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. This interaction is mediated through the sulfur and oxygen atoms in the compound’s structure, which can participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4,4-dimethyl-1,2lambda6-oxathiolane-2,2,5-trione: Similar in structure but differs in the position of the oxygen and sulfur atoms.
Poly(oxy-1,2-ethanediyl),α-(3,5-dimethyl-1-(2-methyl propyl)hexyl)-ω-hydroxy-: A polymer with a similar oxathiolane ring structure.
Uniqueness
5,5-dimethyl-1,2lambda6-oxathiolane-2,2,4-trione is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H8O4S |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
5,5-dimethyl-2,2-dioxooxathiolan-4-one |
InChI |
InChI=1S/C5H8O4S/c1-5(2)4(6)3-10(7,8)9-5/h3H2,1-2H3 |
InChI Key |
JDDBKQPRYIYGND-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CS(=O)(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one](/img/structure/B13445844.png)
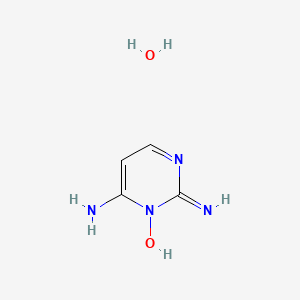
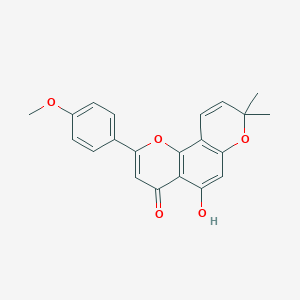
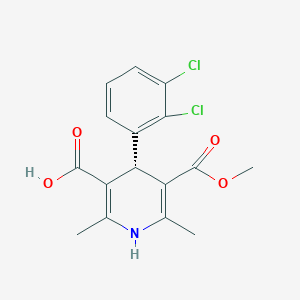
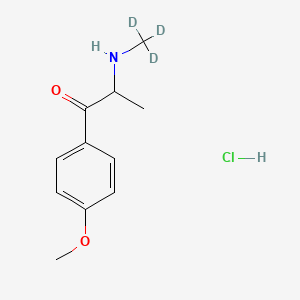
![4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B13445868.png)
![1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol](/img/structure/B13445870.png)
![N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester](/img/structure/B13445885.png)
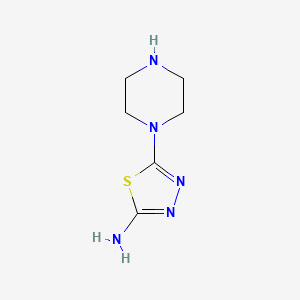
![N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B13445902.png)



